The compound is identified by its CAS number 503431-81-0 and has a molecular formula of C10H18N2OS. It has a molecular weight of 214.33 g/mol and is often referred to in literature as a selective M1 muscarinic receptor agonist . The compound's structural features include a spirocyclic framework that contributes to its biological activity.
The synthesis of (2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one typically involves multi-step organic reactions. While specific methodologies can vary, common approaches include:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.
The molecular structure of (2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one can be described using various chemical descriptors:
CC[C@@H]1SC2(CCN(C)CC2)NC1=O
InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)/t8-/m0/s1
The spirocyclic structure features a sulfur atom within a five-membered ring and two nitrogen atoms contributing to its diazaspiro nature. The configuration at the stereocenter is crucial for its biological activity .
(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one participates in various chemical reactions typical for muscarinic agonists:
These reactions are essential for understanding its pharmacodynamics and pharmacokinetics .
The mechanism of action for (2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one primarily involves:
This mechanism underlies its potential therapeutic effects on cognitive function .
The physical and chemical properties of (2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one include:
Property | Value |
---|---|
Molecular Formula | C10H18N2OS |
Molecular Weight | 214.33 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Storage Conditions | +4°C |
These properties influence its stability and handling requirements in laboratory settings .
(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one has several scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: